An In-depth Technical Guide to 1,2-Dimethylbenzene-3,4,5,6-d4: Properties, Structure, and Applications
An In-depth Technical Guide to 1,2-Dimethylbenzene-3,4,5,6-d4: Properties, Structure, and Applications
Abstract: This technical guide provides a comprehensive overview of 1,2-Dimethylbenzene-3,4,5,6-d4 (o-Xylene-d4), a deuterated analogue of o-xylene. Intended for researchers, chemists, and drug development professionals, this document details the compound's chemical and physical properties, molecular structure, and spectroscopic characteristics. Furthermore, it presents a representative synthesis protocol and a detailed experimental workflow for its application as an internal standard in quantitative bioanalysis, underscoring its utility in modern analytical and metabolic research.
Introduction and Scientific Context
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and enhance the precision of quantitative analysis.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a cornerstone of this practice. The substitution of hydrogen with deuterium can introduce a kinetic isotope effect (KIE), which may significantly alter the rate of metabolic processes, a principle now actively exploited in drug discovery to improve pharmacokinetic profiles.[][3]
More commonly, deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry.[4] Since they are chemically identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. However, their increased mass allows them to be distinguished from the non-labeled analyte, enabling precise correction for sample loss during preparation and analytical variability.[5]
1,2-Dimethylbenzene-3,4,5,6-d4 is the deuterated form of o-xylene where the four hydrogen atoms on the aromatic ring have been replaced by deuterium. This specific labeling makes it an invaluable tool for researchers studying the metabolism, environmental fate, or quantitative presence of o-xylene, a common industrial solvent and component of gasoline.
Molecular Structure and Identification
The core structure of 1,2-Dimethylbenzene-3,4,5,6-d4 consists of a benzene ring substituted with two adjacent methyl groups, with the four aromatic protons replaced by deuterium atoms.
Caption: Molecular structure of 1,2-Dimethylbenzene-3,4,5,6-d4.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,2,3,4-tetradeuterio-5,6-dimethylbenzene | [4] |
| CAS Number | 62367-40-2 | [4] |
| Molecular Formula | C₈H₆D₄ | |
| Molecular Weight | 110.19 g/mol | [4] |
| InChIKey | CTQNGGLPUBDAKN-LNFUJOGGSA-N | [4] |
| Canonical SMILES | CC1=C(C)C(=C(C(=C1[2H])[2H])[2H])[2H] |[4] |
Physicochemical Properties
Table 2: Physical and Chemical Properties (Data for o-Xylene as a proxy)
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless liquid with a sweet, aromatic odor | [6] |
| Boiling Point | 144.4 °C (at 760 mmHg) | [6] |
| Melting Point | -25.2 °C | [7] |
| Density | 0.880 g/mL at 20 °C | [6] |
| Solubility in Water | 178 mg/L at 25 °C (very slightly soluble) | [6] |
| Vapor Pressure | 6.65 mmHg at 25 °C | [6] |
| Flash Point | 31.0 °C (closed cup) |[6] |
Spectroscopic Characterization: A Comparative Analysis
The primary utility of deuteration lies in the distinct spectroscopic signature it imparts. The following sections detail the expected spectral characteristics of 1,2-Dimethylbenzene-3,4,5,6-d4 and contrast them with its non-deuterated counterpart.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of standard o-xylene, two main regions of interest are observed: the aromatic region (~7.04 ppm) corresponding to the four ring protons, and the aliphatic region (~2.22 ppm) for the six protons of the two methyl groups.[6] For 1,2-Dimethylbenzene-3,4,5,6-d4, the most dramatic and diagnostically useful change is the complete absence of signals in the aromatic region . The spectrum is simplified to a single peak corresponding to the six equivalent protons of the two methyl groups.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ ~2.22 ppm (s, 6H).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum is also significantly affected. While the chemical shifts of the carbon atoms will be very similar to those in o-xylene, the signals for the deuterated carbons (C3, C4, C5, C6) will exhibit two key differences:
-
Signal Splitting: Due to coupling with deuterium (which has a nuclear spin, I=1), the signal for each deuterated carbon will be split into a 1:1:1 triplet.
-
Signal Intensity Reduction: The signals for deuterated carbons are often significantly attenuated, sometimes to the point of being lost in the baseline noise.[8][9] This is due to the loss of the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons and a much less efficient spin-lattice relaxation mechanism.[8]
-
Expected ¹³C NMR signals:
-
Methyl Carbons: δ ~19.7 ppm (strong singlet).
-
C1/C2 (Methyl-substituted): δ ~136.6 ppm (strong singlet).
-
C3/C6 & C4/C5 (Deuterated): δ ~129.9 ppm & ~126.2 ppm (weak 1:1:1 triplets, may be difficult to observe).
-
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum is the shift of the aromatic C-H stretching vibration to a lower frequency due to the heavier mass of deuterium.
-
Aromatic C-H Stretch (o-xylene): A sharp band is typically observed in the 3100-3000 cm⁻¹ region.[10][11]
-
Aromatic C-D Stretch (o-xylene-d4): This band is expected to appear at approximately 2300-2200 cm⁻¹ . This shift is a reliable indicator of successful deuteration on the aromatic ring. The C-H stretching bands from the methyl groups (~2950-2850 cm⁻¹) will remain unchanged.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum provides a clear confirmation of the isotopic labeling.
-
Molecular Ion (M⁺): The molecular ion peak for o-xylene is at m/z 106. For 1,2-Dimethylbenzene-3,4,5,6-d4, this peak shifts to m/z 110 .
-
Fragmentation Pattern: The fragmentation pattern is also altered. A major fragment in the o-xylene spectrum is the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by the loss of a methyl group (-15 amu).[] For the deuterated analogue, the loss of a methyl group results in a fragment ion ([C₇H₂D₄]⁺) with a mass of m/z 95 . This predictable shift in a major fragment provides definitive structural confirmation.
Synthesis of 1,2-Dimethylbenzene-3,4,5,6-d4
The synthesis of ring-deuterated aromatics is typically achieved via a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction. While numerous specific catalysts exist, a common and effective approach involves using a heterogeneous platinum catalyst with a deuterium source like heavy water (D₂O).[12] The following is a representative protocol based on established methodologies.
Representative Experimental Protocol: Pt-Catalyzed H/D Exchange
Causality: This protocol leverages a heterogeneous platinum-on-carbon (Pt/C) catalyst. Platinum is effective at activating the C-H bonds of the aromatic ring, allowing for their cleavage and subsequent quenching by deuterium from the D₂O solvent, leading to H/D exchange.[13] The use of a sealed, high-temperature vessel is necessary to provide the activation energy for this typically slow process.
Materials:
-
o-Xylene (C₈H₁₀)
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Platinum on activated carbon (10 wt. % Pt)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a high-pressure glass reaction vessel equipped with a magnetic stir bar, add o-xylene (e.g., 1.0 g, 9.4 mmol) and 10% Pt/C catalyst (e.g., 100 mg, 10 wt. % of substrate).
-
Deuterium Source Addition: Add deuterium oxide (D₂O, e.g., 5.0 mL). Note: Using a significant excess of D₂O drives the equilibrium towards complete deuteration.
-
Reaction Conditions: Seal the vessel tightly. Place the vessel in a heating mantle and heat to 150-180 °C with vigorous stirring. Maintain these conditions for 48-72 hours. Self-Validation: The progress of the reaction can be monitored by taking small aliquots over time (if the reactor setup allows), extracting with an organic solvent, and analyzing by GC-MS to check the ratio of deuterated to non-deuterated product.
-
Work-up: After cooling to room temperature, carefully open the vessel. Add diethyl ether (20 mL) to the reaction mixture and transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 10 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and the Pt/C catalyst.
-
Purification: Remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation or preparative gas chromatography to yield pure 1,2-Dimethylbenzene-3,4,5,6-d4.
Application: Internal Standard for Bioanalytical Quantification
A primary application of 1,2-Dimethylbenzene-3,4,5,6-d4 is as an internal standard (IS) for the quantification of o-xylene in biological matrices (e.g., blood, tissue) by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
Experimental Workflow: Quantification of o-Xylene in Blood Plasma
Causality: The workflow is designed to accurately measure the concentration of o-xylene by adding a known amount of o-xylene-d4 at the beginning of the sample preparation. Because the deuterated standard behaves identically to the analyte during extraction and analysis, the ratio of the analyte's MS signal to the standard's MS signal can be used to calculate the initial concentration of the analyte, correcting for any losses or variations.[5]
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